molecular formula C16H14FNO3 B6407773 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid CAS No. 1262009-92-6

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid

Cat. No.: B6407773
CAS No.: 1262009-92-6
M. Wt: 287.28 g/mol
InChI Key: CEBTVIDYZJZRHV-UHFFFAOYSA-N
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is an organic compound that features a fluorine atom and a dimethylaminocarbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a fluorinated benzoic acid derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds with target molecules, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Uniqueness

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom and the dimethylaminocarbonyl group on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-6-3-5-10(9-11)12-7-4-8-13(17)14(12)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBTVIDYZJZRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691313
Record name 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-92-6
Record name 3'-(Dimethylcarbamoyl)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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